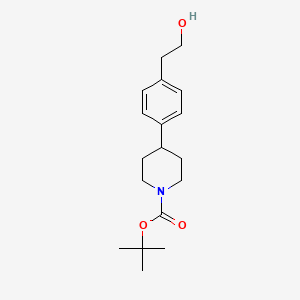

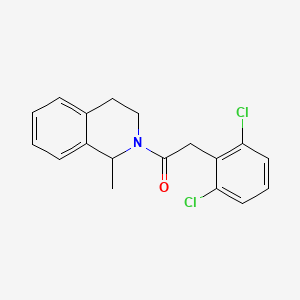

![molecular formula C13H19ClN2 B2515561 {[1-(4-クロロベンジル)ピペリジン-4-イル]メチル}アミン CAS No. 226249-40-7](/img/structure/B2515561.png)

{[1-(4-クロロベンジル)ピペリジン-4-イル]メチル}アミン

概要

説明

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . The chemical formula is C19H22ClN5 and it has an average weight of 355.864 .

Molecular Structure Analysis

The molecular structure of “{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine” is complex, with a benzyl group attached to the 4-position of a piperidine . It also contains a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group .Chemical Reactions Analysis

The compound has been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Further details about its chemical reactions are not available in the retrieved information.Physical And Chemical Properties Analysis

The compound is a small molecule . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.科学的研究の応用

マラリアに対する活性

ピペリジン誘導体、特に1-(4-クロロベンジル)ピペリジン-4-イル構造を持つものは、マラリアの原因となる寄生虫である薬剤耐性マラリア原虫に対して高い選択性を示すことがわかっています . これらの化合物は、クロロキン感受性株および耐性株の両方に対してマラリアに対する活性を評価されています。P. falciparum .

抗癌活性

いくつかの(1-(4-クロロベンジル)ピペリジン-4-イル)メタノールの誘導体は、様々なヒト細胞株に対する抗増殖効果が評価されています. これは、癌研究における潜在的な応用を示唆しています.

抗ウイルス活性

ピペリジン誘導体は、抗ウイルス剤として様々な方法で使用されてきました . (1-(4-クロロベンジル)ピペリジン-4-イル)メタナミンの特定の抗ウイルス活性は言及されていませんが、他のピペリジン誘導体との構造的類似性から、同様の特性を持つ可能性があります。

抗菌および抗真菌活性

ピペリジン誘導体は、抗菌および抗真菌作用があることが知られています . これは、(1-(4-クロロベンジル)ピペリジン-4-イル)メタナミンが、様々な細菌および真菌感染症の治療に使用できる可能性を示唆しています。

抗炎症および鎮痛活性

ピペリジン部分を有する化合物、(1-(4-クロロベンジル)ピペリジン-4-イル)メタナミンを含む、は抗炎症および鎮痛作用があることがわかっています . これは、痛みと炎症の治療における潜在的な応用を示唆しています。

抗精神病活性

ピペリジン誘導体は、抗精神病薬として使用されてきました . (1-(4-クロロベンジル)ピペリジン-4-イル)メタナミンはこれらの誘導体と構造的に類似しているため、同様の抗精神病作用を持つ可能性があります。

将来の方向性

The compound has potential as an antitumor agent . Its derivatives have shown high selectivity for resistant Plasmodium falciparum, suggesting potential for antimalarial therapy . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important leads .

作用機序

Target of Action

The primary targets of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in intracellular signaling pathways, regulating growth and survival .

Mode of Action

(1-(4-Chlorobenzyl)piperidin-4-yl)methanamine interacts with its targets by acting as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is key in cellular processes such as cell proliferation and survival. The compound’s action on this pathway can lead to changes in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of (1-(4-Chlorobenzyl)piperidin-4-yl)methanamine’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in cancer research.

特性

IUPAC Name |

[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVIVCBGEGNBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

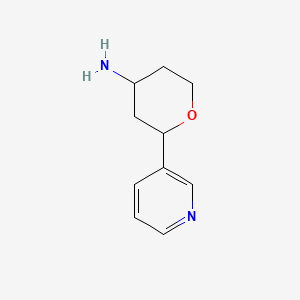

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

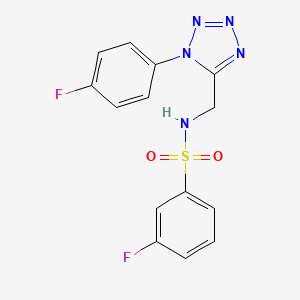

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

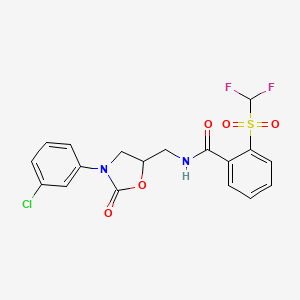

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)